molecular formula C20H17N3O2S B2451719 N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 926825-58-3

N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2451719
CAS No.: 926825-58-3
M. Wt: 363.44
InChI Key: BTVOPUIUYUYXPG-UHFFFAOYSA-N
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Description

N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzothiazole ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the condensation of o-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reactions: The benzothiazole and isoxazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structure and reactivity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
  • N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)thiazole-5-carboxamide
  • N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-5-carboxamide

Uniqueness

N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is unique due to the presence of both benzothiazole and isoxazole rings, which confer distinct chemical properties and biological activities. This dual-ring system is less common in similar compounds, making it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13-7-6-10-17-18(13)21-20(26-17)23(12-15-8-4-3-5-9-15)19(24)16-11-14(2)22-25-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVOPUIUYUYXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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